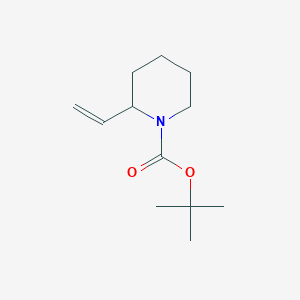

tert-butyl 2-Vinylpiperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-ethenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTACBWUQPTZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565125 | |

| Record name | tert-Butyl 2-ethenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176324-61-1 | |

| Record name | 1,1-Dimethylethyl 2-ethenyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176324-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-ethenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-butyl 2-vinylpiperidine-1-carboxylate CAS number

An In-depth Technical Guide to tert-Butyl 2-vinylpiperidine-1-carboxylate

Official CAS Number : 176324-61-1

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its chemical identity, delve into robust synthetic and purification protocols, and analyze its spectroscopic characterization. The guide further elucidates its strategic application in the synthesis of complex molecular architectures, particularly natural product scaffolds such as indolizidine and quinolizidine alkaloids. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to serve as an essential resource for leveraging this versatile reagent.

Chemical Identity and Significance

This compound is a chiral synthetic intermediate characterized by a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and featuring a vinyl substituent at the C2 position. The Boc group serves as a crucial protecting element, masking the reactivity of the secondary amine to allow for selective transformations elsewhere in the molecule. The vinyl group, in turn, is a versatile functional handle for a wide array of chemical reactions, including cycloadditions, cross-coupling, and hydroboration-oxidation, making this compound a valuable precursor for elaborate molecular designs.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and natural alkaloids with diverse pharmacological activities.[1][2][3] The strategic placement of the vinyl group at the C2 position provides a direct route to constructing key bicyclic alkaloid core structures.[4]

It is critical to distinguish the 2-vinyl isomer from its structural isomers, which possess different CAS numbers and exhibit distinct reactivity profiles:

-

tert-Butyl 3-vinylpiperidine-1-carboxylate : CAS 146667-87-0[5][6]

-

tert-Butyl 4-vinylpiperidine-1-carboxylate : CAS 180307-56-6[7][8][9][10]

This guide will focus exclusively on the 2-vinyl isomer (CAS 176324-61-1).

Table 1: Compound Identification

| Property | Value |

|---|---|

| Systematic Name | This compound |

| Synonyms | 1-Boc-2-vinylpiperidine |

| CAS Number | 176324-61-1[11] |

| Molecular Formula | C₁₂H₂₁NO₂[11] |

| Molecular Weight | 211.3 g/mol [11] |

| PubChem CID | 14898394[11][12] |

Synthesis and Mechanistic Insights

The most direct and common synthesis of this compound involves the N-protection of commercially available 2-vinylpiperidine. The choice of the Boc protecting group is strategic; it is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions, ensuring orthogonal compatibility with many other protecting groups.

Causality in Reagent Selection

-

Di-tert-butyl dicarbonate ((Boc)₂O): This is the standard reagent for Boc protection. Its electrophilic carbonyl carbons are readily attacked by the nucleophilic nitrogen of the piperidine. The reaction is highly efficient, and the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed, simplifying the purification process.

-

Base (e.g., Triethylamine (TEA) or DMAP): A non-nucleophilic base is employed to scavenge the acidic proton generated on the nitrogen atom upon acylation. This neutralization prevents the formation of the piperidinium salt and drives the reaction to completion. DMAP can be used as a catalyst for less reactive amines.

-

Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)): Anhydrous aprotic solvents are essential to prevent the hydrolysis of (Boc)₂O. DCM and THF are excellent choices due to their ability to dissolve the reactants and their relative inertness under the reaction conditions.

Detailed Experimental Protocol: N-Boc Protection

This protocol outlines a reliable method for the synthesis of the title compound.

Reagents & Materials:

-

2-Vinylpiperidine (1.0 eq.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)

-

Triethylamine (TEA) (1.5 eq.)[13]

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-vinylpiperidine (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Add triethylamine (1.5 eq.) to the stirred solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq.).[13]

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[13][14] This step removes unreacted (Boc)₂O, the TEA-hydrochloride salt, and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: The crude oil is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. Cas 146667-87-0,3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | lookchem [lookchem.com]

- 6. 146667-87-0|tert-Butyl 3-vinylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. tert-Butyl 4-vinylpiperidine-1-carboxylate,97% (stabilized with MEHQ) | 180307-56-6 [sigmaaldrich.com]

- 8. tert-Butyl 4-vinylpiperidine-1-carboxylate | 180307-56-6 [chemicalbook.com]

- 9. tert-Butyl 4-vinylpiperidine-1-carboxylate CAS#: 180307-56-6 [m.chemicalbook.com]

- 10. tert-Butyl 4-vinylpiperidine-1-carboxylate - CAS:180307-56-6 - Sunway Pharm Ltd [3wpharm.com]

- 11. cenmed.com [cenmed.com]

- 12. This compound | C12H21NO2 | CID 14898394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. beilstein-journals.org [beilstein-journals.org]

A Comprehensive Technical Guide on tert-butyl 2-vinylpiperidine-1-carboxylate for Researchers and Drug Development Professionals

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of tert-butyl 2-vinylpiperidine-1-carboxylate. This document provides detailed insights into the compound's molecular characteristics, synthesis protocols, and analytical validation, underscoring its significance as a versatile building block in medicinal chemistry.

Core Molecular Attributes

This compound, also known by its synonym N-Boc-2-vinylpiperidine, is a key heterocyclic intermediate in organic synthesis. Its molecular structure, featuring a piperidine ring functionalized with a vinyl group and a tert-butyloxycarbonyl (Boc) protecting group, offers a unique combination of chirality and reactivity. The Boc group provides a strategic advantage by simplifying complex multi-step syntheses, allowing for selective reactions at other sites of the molecule.[1]

The precise molecular weight of this compound is a fundamental parameter for stoichiometric calculations in synthetic procedures and for accurate mass spectrometry analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H21NO2[2][3] |

| Molecular Weight | 211.3 g/mol [2][4] |

| CAS Number | 176324-61-1[2] |

| Appearance | Liquid |

| Boiling Point | 268.886°C at 760 mmHg[4] |

| Density | 1.028 g/cm³[4] |

| Flash Point | 116.418°C[4] |

| Storage Temperature | 2-8°C[4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a well-established process in organic chemistry, with several reported methods. A common and efficient approach involves the Wittig reaction, which converts an aldehyde or ketone to an alkene. In this case, the precursor is typically N-Boc-2-formylpiperidine.

Synthetic Workflow: A Step-by-Step Protocol

The following protocol details a standard laboratory procedure for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add a strong base, such as n-butyllithium (n-BuLi), dropwise. Stir the resulting ylide solution at room temperature for 1 hour.

-

Wittig Reaction: Cool the ylide solution back to 0°C and add a solution of N-Boc-2-formylpiperidine in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Justification for Experimental Choices:

-

Inert Atmosphere: The Wittig ylide is a strong base and is sensitive to air and moisture. An inert atmosphere is crucial to prevent its decomposition and ensure a high reaction yield.

-

Anhydrous Solvents: The use of anhydrous THF is essential for the same reason as maintaining an inert atmosphere.

-

Strong Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt and generate the ylide.

-

Column Chromatography: This purification technique is highly effective in separating the desired alkene from the triphenylphosphine oxide byproduct.

Analytical Characterization

A robust analytical workflow is imperative to confirm the identity, purity, and structural integrity of the synthesized this compound. This multi-technique approach ensures the reliability of the compound for subsequent applications.

Caption: Analytical validation workflow for the synthesized compound.

Significance in Drug Discovery and Development

Piperidine and its derivatives are among the most important synthetic fragments in drug design and play a significant role in the pharmaceutical industry.[5] These structures are present in numerous classes of pharmaceuticals and natural alkaloids.[5] The unique structural features of this compound make it a valuable precursor for a wide range of biologically active molecules.

The vinyl group is a particularly versatile functional handle, enabling a variety of chemical transformations, including:

-

Asymmetric Hydrogenation: To create chiral centers with high enantioselectivity.

-

Heck and Suzuki Couplings: To form carbon-carbon bonds and build molecular complexity.

-

Metathesis Reactions: For the construction of larger ring systems.

These synthetic strategies have been employed in the development of novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and central nervous system disorders.[6] The piperidine scaffold itself is considered a "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties.

References

- Cenmed. This compound.

- LookChem. Cas 146667-87-0, 3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester.

- PubChem. This compound | C12H21NO2 | CID 14898394.

- BenchChem. The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

- PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.

Sources

- 1. benchchem.com [benchchem.com]

- 2. cenmed.com [cenmed.com]

- 3. This compound | C12H21NO2 | CID 14898394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 146667-87-0,3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | lookchem [lookchem.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

tert-butyl 2-vinylpiperidine-1-carboxylate physical properties

An In-Depth Technical Guide to tert-Butyl 2-Vinylpiperidine-1-carboxylate (CAS: 176324-61-1)

Introduction

This compound is a synthetically versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a piperidine scaffold, a common motif in numerous pharmaceuticals, which is protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group. The strategic placement of a reactive vinyl group at the C2 position provides a valuable chemical handle for a wide array of subsequent transformations. This guide offers a comprehensive overview of its physical properties, a reliable synthetic protocol, expected spectroscopic characteristics, and its potential applications, providing researchers with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

The physical properties of this compound are critical for its handling, reaction setup, and purification. While experimental data for this specific isomer is not widely published, reliable predictions can be made based on its structure and data from closely related isomers, such as the 3-vinyl and 4-vinyl analogues.

| Property | Value | Source/Comment |

| CAS Number | 176324-61-1 | [1] |

| Molecular Formula | C₁₂H₂₁NO₂ | [1] |

| Molecular Weight | 211.30 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | Inferred from isomers[2][3] |

| Boiling Point | ~268-269 °C at 760 mmHg | Predicted based on isomers[3][4][5] |

| Density | ~1.02-1.03 g/cm³ | Predicted based on isomers[4][5][6] |

| Refractive Index | ~1.517 | Predicted based on 3-vinyl isomer[4][5] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, ether). Poorly soluble in water. | Based on structural analysis |

| Storage | 2-8°C, under an inert atmosphere | Recommended for stability[3][4][6] |

Synthesis and Purification

The most direct and reliable method for the preparation of this compound is via the Wittig reaction, starting from the corresponding aldehyde, tert-butyl 2-formylpiperidine-1-carboxylate. This approach is favored for its high functional group tolerance and generally good yields in converting aldehydes to terminal alkenes.

Proposed Synthetic Pathway

The synthesis involves the in situ preparation of a phosphorus ylide from a phosphonium salt, which then reacts with the aldehyde to form the desired vinyl group and triphenylphosphine oxide as a byproduct.

Caption: Proposed synthesis of the target compound via a Wittig reaction.

Experimental Protocol: Wittig Olefination

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment:

-

Methyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

tert-Butyl 2-formylpiperidine-1-carboxylate (CAS: 157634-02-1)[7]

-

Round-bottom flasks, magnetic stirrer, nitrogen/argon line, syringes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Ylide Preparation:

-

To an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 equivalents).

-

Add anhydrous THF to create a suspension.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The solution will typically turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

-

Wittig Reaction:

-

In a separate flask, dissolve tert-butyl 2-formylpiperidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Cool the ylide solution back down to 0°C.

-

Add the aldehyde solution dropwise to the ylide suspension.

-

Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

-

-

Work-up and Extraction:

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will be a mixture of the desired compound and triphenylphosphine oxide.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

A solvent gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is typically effective. The less polar product will elute before the highly polar triphenylphosphine oxide byproduct.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as an oil.

-

Expected Spectroscopic Characterization

Authenticating the structure of the final product is paramount. Based on its molecular structure, the following spectroscopic signatures are expected:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 5.7-5.9 ppm (m, 1H): Vinyl proton (-CH=CH₂).

-

δ 4.9-5.2 ppm (m, 2H): Vinyl protons (=CH₂).

-

δ 4.5-4.8 ppm (m, 1H): Proton at the C2 position, adjacent to the vinyl group and nitrogen.

-

δ 2.8-4.1 ppm (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (C6).

-

δ 1.5-1.9 ppm (m, 6H): Remaining piperidine ring protons (C3, C4, C5).

-

δ 1.45 ppm (s, 9H): Protons of the tert-butyl group.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~155 ppm: Carbonyl carbon of the Boc group (C=O).

-

δ ~135-140 ppm: Vinyl carbon (-CH=).

-

δ ~115-120 ppm: Vinyl carbon (=CH₂).

-

δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ ~55-60 ppm: C2 carbon of the piperidine ring.

-

δ ~40-45 ppm: C6 carbon of the piperidine ring.

-

δ ~28.5 ppm: Methyl carbons of the Boc group (-CH₃).

-

δ ~20-30 ppm: Remaining piperidine ring carbons (C3, C4, C5).

-

-

Mass Spectrometry (ESI-MS):

-

m/z (M+H)⁺: 212.16

-

m/z (M+Na)⁺: 234.14

-

Common Fragment: m/z 156.12 (Loss of tert-butylene, C₄H₈) or m/z 112.08 (Loss of the Boc group, C₅H₉O₂).

-

-

Infrared (IR) Spectroscopy:

-

~3080 cm⁻¹: C-H stretch (vinyl).

-

~2975, 2860 cm⁻¹: C-H stretch (aliphatic).

-

~1690 cm⁻¹: Strong C=O stretch (carbamate).

-

~1640 cm⁻¹: C=C stretch (vinyl).

-

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its vinyl group, which can participate in a multitude of chemical transformations. The Boc-protecting group ensures that the piperidine nitrogen does not interfere with these reactions and can be easily removed under acidic conditions (e.g., TFA in DCM) at a later stage.

Caption: Key chemical transformations of the vinyl group.

This compound serves as an invaluable chiral intermediate for synthesizing complex nitrogen-containing molecules. Its applications include:

-

Elaboration of Side Chains: The vinyl group can be converted into aldehydes, alcohols, or epoxides for further functionalization.

-

Carbon-Carbon Bond Formation: It is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Heck reaction.

-

Conjugate Addition: The vinyl group can act as a Michael acceptor, allowing for the introduction of various nucleophiles.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care afforded to all novel research chemicals.

-

General Handling: Use in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from oxidizing agents.[3][4][6] For long-term storage, blanketing with an inert gas like argon is advisable to prevent potential polymerization or oxidation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value building block for modern organic synthesis. Its defined structure, featuring a protected piperidine ring and a versatile vinyl functional group, makes it an ideal starting point for the synthesis of complex pharmaceutical targets. Understanding its physical properties, employing robust synthetic methods like the Wittig reaction, and appreciating the breadth of its potential chemical transformations will empower researchers to fully leverage its capabilities in the discovery and development of new chemical entities.

References

-

LookChem. Cas 146667-87-0, 3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester. [Link]

-

PubChem. tert-Butyl 2-oxopiperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)

-

Appchem. tert-Butyl 4-vinylpiperidine-1-carboxylate | 180307-56-6. [Link]

-

Pharma Info Source. CAS 180307-56-6 suppliers, 1-N-Boc-4-vinylpiperidine suppliers. [Link]

-

PubChemLite. 3-vinyl-piperidine-1-carboxylic acid tert-butyl ester. [Link]

-

PubChem. tert-Butyl 2-formylpiperidine-1-carboxylate. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. tert-Butyl 4-vinylpiperidine-1-carboxylate | 180307-56-6 [chemicalbook.com]

- 3. tert-Butyl 4-vinylpiperidine-1-carboxylate,97% (stabilized with MEHQ) | 180307-56-6 [sigmaaldrich.com]

- 4. Cas 146667-87-0,3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. tert-Butyl 4-vinylpiperidine-1-carboxylate CAS#: 180307-56-6 [m.chemicalbook.com]

- 7. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectral Characterization of tert-butyl 2-vinylpiperidine-1-carboxylate

Introduction

tert-butyl 2-vinylpiperidine-1-carboxylate is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its piperidine core is a common motif in numerous alkaloids and bioactive molecules, while the vinyl group serves as a versatile synthetic handle for a wide array of chemical transformations, including metathesis, hydroboration, and Heck coupling. The tert-butyloxycarbonyl (Boc) protecting group provides stability and ensures chemoselectivity in multi-step syntheses. A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and practical, field-proven insights.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectral data lies in understanding the molecule's structure, which comprises a saturated six-membered nitrogen heterocycle, a vinyl substituent at the C2 position, and an N-Boc protecting group. Each of these components gives rise to characteristic signals in its various spectra.

Diagram 1: Structural Analysis Workflow

Caption: Key ¹H and ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent technique for rapidly confirming the presence of key structural motifs.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2972, 2931 | Strong | C-H (sp³) stretching (alkane) |

| 1692 | Strong | C=O stretching (carbamate) |

| 1641 | Medium | C=C stretching (alkene) |

| 1479-1365 | Medium | C-H bending (alkane, incl. gem-dimethyl) |

| 1172 | Strong | C-O stretching (carbamate) |

| 992, 911 | Strong | =C-H bending (alkene out-of-plane) |

Expert Insights:

-

The most diagnostic peak is the intense absorption at 1692 cm⁻¹ , which is a classic stretching frequency for a Boc-carbamate carbonyl group. [1]* The presence of the vinyl group is confirmed by the C=C stretch at 1641 cm⁻¹ and, more definitively, by the strong out-of-plane =C-H bending vibrations at 992 and 911 cm⁻¹ . [1]* The strong bands around 2972-2931 cm⁻¹ correspond to the C-H stretching of the numerous sp³-hybridized carbons in the piperidine ring and the Boc group. [1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Weight: 211.30 g/mol ), electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 212. Under electron impact (EI) or collision-induced dissociation (CID), the molecule undergoes predictable fragmentation.

Expected Fragmentation Pathways:

-

Loss of Isobutylene: A very common fragmentation for tert-butyl esters and ethers is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to a fragment at m/z 155.

-

Loss of the tert-butyl group: Cleavage of the C-O bond can result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), giving rise to a fragment at m/z 154.

-

Loss of the Boc group: The entire Boc group can be lost as CO₂ and isobutylene (100 Da), resulting in the piperidine vinyl fragment at m/z 111.

These fragmentation patterns are highly diagnostic for structures containing a Boc-protecting group and provide strong corroborating evidence for the assigned structure. [2][3]

Experimental Protocols: A Practical Approach

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution by gentle vortexing.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal resolution.

-

Acquire a ¹H spectrum using a standard single-pulse experiment (e.g., 'zg30'). Typically, 8-16 scans are sufficient.

-

Acquire a ¹³C spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). A sufficient number of scans (e.g., 1024) should be collected to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the residual CHCl₃ signal at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at δ 77.16 ppm.

Protocol 2: FT-IR Sample Preparation and Acquisition (ATR)

-

Background Scan: Ensure the attenuated total reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a single drop of the neat oil sample of this compound directly onto the center of the ATR crystal.

-

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

Conclusion

The collective spectral data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the proton and carbon environments, IR spectroscopy confirms the presence of key functional groups (carbamate, alkene), and mass spectrometry elucidates the molecular weight and characteristic fragmentation patterns. This comprehensive guide serves as a reliable reference for researchers utilizing this important synthetic intermediate, enabling confident identification and quality assessment in the laboratory.

References

[1]Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link] [1] [4]Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. doi: 10.1002/jms.3722. Retrieved from [Link] [2] [5]Kuck, D., & Mormann, W. (2006). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Retrieved from [Link]

Sources

tert-butyl 2-vinylpiperidine-1-carboxylate synthesis from pyridine

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-Vinylpiperidine-1-carboxylate from Pyridine Precursors

Introduction

The this compound scaffold is a valuable chiral building block in modern medicinal chemistry and drug development. Its unique structural features, combining a conformationally restricted piperidine ring with a reactive vinyl group, make it an essential intermediate for the synthesis of complex alkaloids, neuroactive compounds, and other pharmacologically significant molecules. This guide provides a comprehensive overview of a robust and scalable synthetic pathway starting from readily available pyridine-based precursors. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and present a critical analysis of the key transformations involved.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to this compound reveals a multi-step pathway originating from a simple pyridine derivative. The core strategy involves the sequential construction and modification of the heterocyclic system.

The overall synthetic strategy is outlined below, prioritizing an industrially viable route starting from 2-methylpyridine (α-picoline).

Figure 1: Retrosynthetic analysis and forward synthetic workflow.

This pathway is advantageous due to the low cost of starting materials and the well-established nature of each transformation. The critical challenges lie in achieving selective reduction of the pyridine ring without affecting the vinyl group and ensuring high yields throughout the multi-step process.

Part 1: Synthesis of the 2-Vinylpyridine Intermediate

The most common and industrially scalable method for producing 2-vinylpyridine involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the resulting alcohol intermediate.[1][2]

Mechanism and Rationale

The reaction proceeds via an initial aldol-type condensation. The methyl group of 2-methylpyridine is sufficiently acidic to be deprotonated under basic conditions or activated at high temperatures, allowing it to act as a nucleophile and attack the electrophilic carbon of formaldehyde. This forms 2-(2-hydroxyethyl)pyridine. Subsequent dehydration, typically acid- or base-catalyzed at elevated temperatures, eliminates a molecule of water to generate the desired 2-vinylpyridine.[2][3]

Experimental Protocol: Two-Step Synthesis from 2-Methylpyridine

Step 1A: Synthesis of 2-(2-Hydroxyethyl)pyridine

-

Reactor Setup: A high-pressure autoclave reactor is charged with 2-methylpyridine and an aqueous solution of formaldehyde (36-40%). A typical molar ratio is 1:0.4 (2-methylpyridine:formaldehyde).[2][3]

-

Reaction Conditions: The mixture is heated to approximately 250°C under high pressure (e.g., 9 MPa) and passed through the reactor with a controlled residence time (e.g., 8-10 minutes).[2]

-

Work-up: The resulting solution containing 2-hydroxyethylpyridine is cooled. Unreacted 2-methylpyridine can be recovered by distillation after basification, often with a 50% sodium hydroxide solution.[2]

Step 1B: Dehydration to 2-Vinylpyridine

-

Dehydration: The crude 2-hydroxyethylpyridine solution is added to a vessel containing a dehydrating agent, such as a concentrated sodium hydroxide solution, and heated to reflux.[2]

-

Purification: The dehydrated mixture is then subjected to distillation under reduced pressure. The fraction corresponding to 2-vinylpyridine (boiling point ~70°C at 8.0 kPa) is collected.[2]

-

Stabilization: A polymerization inhibitor, such as 4-tert-butylcatechol (0.1%), should be added to the purified 2-vinylpyridine for storage, as it is prone to polymerization under light or heat.[1]

Part 2: Selective Hydrogenation to 2-Vinylpiperidine

This is the most critical step of the synthesis. The goal is to selectively reduce the aromatic pyridine ring to a piperidine ring while leaving the vinyl group intact. Standard hydrogenation catalysts like Palladium on carbon (Pd/C) can lead to over-reduction of the vinyl group to an ethyl group.[4] Therefore, specialized catalysts and conditions are required.

Catalyst Selection and Mechanistic Insight

Ruthenium-based catalysts have shown excellent efficacy for the selective hydrogenation of the heterocyclic ring in N-heteroaromatic compounds.[5] Ruthenium nanoparticles, often supported on polymers like poly(4-vinylpyridine), can achieve high selectivity for the formation of 1,2,3,4-tetrahydroquinoline from quinoline, a similar transformation.[5] The choice of catalyst and solvent can influence an ionic mechanism involving heterolytic hydrogen activation, which favors the reduction of the more polar pyridine ring over the nonpolar vinyl C=C bond.[5]

Figure 2: The challenge of selective hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: A high-pressure hydrogenation reactor is charged with 2-vinylpyridine, a suitable solvent (e.g., methanol or ethanol), and the chosen catalyst (e.g., 5% Ru/C or a similar ruthenium-based catalyst).

-

Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. Typical conditions may range from 30-40 bar of H₂ pressure and temperatures between 100-120°C.[5]

-

Monitoring: The reaction is monitored by techniques such as GC-MS or TLC to track the disappearance of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration (e.g., through a pad of Celite). The solvent is removed from the filtrate under reduced pressure to yield crude 2-vinylpiperidine, which can be further purified by vacuum distillation.

Part 3: N-Boc Protection

The final step is the protection of the secondary amine of the piperidine ring with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding transformation that enhances the stability of the compound and makes it suitable for further synthetic manipulations, such as coupling reactions.

Mechanism and Rationale

The reaction involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A mild base, such as triethylamine (TEA) or sodium bicarbonate, is used to neutralize the acidic byproduct (tert-butanol and CO₂) and drive the reaction to completion.

Experimental Protocol: N-Boc Protection

-

Reaction Setup: 2-Vinylpiperidine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: A base (e.g., triethylamine, 1.2 equivalents) is added to the solution. Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents), either neat or dissolved in the same solvent, is then added dropwise to the stirred solution at 0°C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 h) until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification: The reaction mixture is washed sequentially with a weak acid solution (e.g., 1M HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure compound.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

| Compound | Step | Typical Yield (%) | Key Characterization Data (Expected) |

| 2-(2-Hydroxyethyl)pyridine | 1A | ~30% (single pass) | ¹H NMR: Signals for pyridine ring protons, two triplets for the ethyl chain. IR: Broad O-H stretch (~3300 cm⁻¹). |

| 2-Vinylpyridine | 1B | >90% (from alcohol) | ¹H NMR: Characteristic signals for vinyl protons (dd, ~6.8 ppm; d, ~5.9 ppm; d, ~5.4 ppm). IR: C=C stretch (~1640 cm⁻¹). |

| 2-Vinylpiperidine | 2 | 70-85% | ¹H NMR: Disappearance of aromatic signals, appearance of broad aliphatic signals for the piperidine ring. MS (ESI+): [M+H]⁺ at m/z 112. |

| This compound | 3 | >90% | ¹H NMR: Characteristic singlet for Boc group (~1.45 ppm), vinyl proton signals retained. MS (ESI+): [M+H]⁺ at m/z 212. |

Conclusion

The synthesis of this compound from pyridine-based precursors is a well-defined, multi-step process. The most efficient route commences with 2-methylpyridine, proceeding through a 2-vinylpyridine intermediate. The critical transformation—the selective catalytic hydrogenation of the pyridine ring—can be achieved with high fidelity using specialized ruthenium catalysts that spare the reactive vinyl moiety. The final N-Boc protection is a robust and high-yielding reaction. This guide provides researchers and drug development professionals with a comprehensive framework, from mechanistic understanding to practical protocols, for the successful synthesis of this important molecular scaffold.

References

-

A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction - ResearchGate. Available at: [Link]

-

Functionalization of a Pyridine Framework via Intramolecular Reissert-Henze Reaction of N-Carbamoyloxypyridinium Salt - Wiley Online Library. Available at: [Link]

-

2-Vinylpyridine - Wikipedia. Available at: [Link]

-

Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction - ACS Publications. Available at: [Link]

-

Functionalization of Pyridines via Reissert-Henze Reaction - J-STAGE. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed Central. Available at: [Link]

-

Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - ResearchGate. Available at: [Link]

-

Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines - ACS Publications. Available at: [Link]

-

Reissert, Reissert‐Henze and Chichibabin reactions - ResearchGate. Available at: [Link]

-

Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine) - Springer. Available at: [Link]

-

Catalytic Hydrogenation over Palladium Complex of Molecular Complex of Poly(4-vinylpyridine) with Acetic Acid - Chemical Research in Chinese Universities. Available at: [Link]

-

Hydrogenation of Derivatives of Pyridine - ACS Publications. Available at: [Link]

-

Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PubMed. Available at: [Link]

-

Chichibabin pyridine synthesis - Wikipedia. Available at: [Link]

-

Chichibabin Reaction - Slideshare. Available at: [Link]

-

Chichibabin reaction - University of Calgary. Available at: [Link]

-

Chichibabin reaction - Wikipedia. Available at: [Link]

-

Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PubMed Central. Available at: [Link]

-

The Chichibabin amination reaction - Scientific Update. Available at: [Link]

-

Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts - MDPI. Available at: [Link]

-

Preparation of Poly(Butadiene–Styrene–Vinyl Pyridine)/Poly(Acrylonitrile–Butadiene) Core–Shell Nanoparticles by Intermittent Seeded Emulsion Polymerization and Their Catalytic Latex Hydrogenation - MDPI. Available at: [Link]

- CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents.

-

Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

-

N-Boc-(2-Ethoxycarbonyl-vinyl)-piperidine) - LabSolutions. Available at: [Link]

-

N-Boc-(2-Ethoxycarbonyl-vinyl)-piperidine) | CAS 198895-61-3 - Chemical Suppliers. Available at: [Link]

- CN104016905A - Method for preparing 2-vinylpyridine - Google Patents.

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES - CORE. Available at: [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]

- WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents.

-

Stereoselective synthesis of 2,5,6-trisubstituted piperidines - PubMed. Available at: [Link]

-

Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - NIH. Available at: [Link]

- CN108033931B - Synthesis method of N-Boc piperazine - Google Patents.

-

Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands - Dalton Transactions (RSC Publishing). Available at: [Link]

- WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents.

-

One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE. Available at: [Link]

-

Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide - Organic Syntheses. Available at: [Link]

- CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents.

- CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.

- CN1443758A - Coupled tert-butyl pyridine, its synthesis method and application - Google Patents.

-

Chapter 14: Organometallic Compounds - ResearchGate. Available at: [Link]

Sources

- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-2-vinylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Boc-2-vinylpiperidine in Modern Drug Discovery

N-Boc-2-vinylpiperidine is a pivotal chiral building block in the synthesis of a multitude of biologically active molecules and complex natural products. The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals, and the presence of a synthetically versatile vinyl group at the 2-position, coupled with the robust tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes this compound a highly valuable intermediate. The Boc group offers stability under a wide range of reaction conditions and can be readily removed under mild acidic conditions, allowing for further functionalization of the piperidine nitrogen.[1][2] The vinyl moiety serves as a handle for a variety of chemical transformations, including but not limited to, olefin metathesis, hydroboration-oxidation, and polymerization.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of N-Boc-2-vinylpiperidine, offering field-proven insights for its effective utilization in research and development.

Synthesis of N-Boc-2-vinylpiperidine: A Comparative Analysis of Key Methodologies

The synthesis of N-Boc-2-vinylpiperidine can be approached through several strategic pathways. The choice of method often depends on the desired stereochemistry, scale of the reaction, and the availability of starting materials. Here, we delve into the most prevalent and efficient synthetic routes.

Route 1: Olefination of N-Boc-2-piperidone Derivatives

A common and reliable approach to introduce the vinyl group is through olefination reactions of a suitable carbonyl precursor. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the cornerstones of this strategy.[3][4][5][6]

The Horner-Wadsworth-Emmons (HWE) Reaction:

The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes, generally favoring the formation of the (E)-isomer.[5][7][8] The reaction involves the use of a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, often leading to cleaner reactions and easier purification.[5][9]

The synthesis commences with the readily available N-Boc-2-piperidone. This is then converted to an intermediate aldehyde, which subsequently undergoes the HWE reaction.

Caption: Horner-Wadsworth-Emmons synthesis workflow for N-Boc-2-vinylpiperidine.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

Synthesis of N-Boc-2-piperidinecarboxaldehyde:

-

Reduce N-Boc-2-piperidone using a suitable reducing agent (e.g., DIBAL-H) at low temperature (-78 °C) to form the corresponding lactamol.

-

Carefully quench the reaction and work up to isolate the lactamol.

-

Oxidize the lactamol to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.

-

-

Horner-Wadsworth-Emmons Olefination:

-

To a solution of a suitable phosphonate (e.g., diethyl (iodomethyl)phosphonate) in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base such as n-butyllithium dropwise to generate the ylide.

-

After stirring for 30-60 minutes, add a solution of N-Boc-2-piperidinecarboxaldehyde in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

The Wittig Reaction:

The Wittig reaction provides an alternative olefination pathway.[6][10] While generally less stereoselective for stabilized ylides compared to the HWE reaction, it is a widely used and effective method. The choice between the HWE and Wittig reaction can also be influenced by the stability and reactivity of the ylide.

Experimental Protocol: Wittig Reaction

-

Preparation of the Phosphonium Ylide:

-

React triphenylphosphine with a suitable methyl halide (e.g., methyltriphenylphosphonium bromide) to form the phosphonium salt.

-

Suspend the phosphonium salt in an anhydrous ether (e.g., THF or diethyl ether) and add a strong base (e.g., n-butyllithium or sodium hydride) to generate the ylide.

-

-

Wittig Olefination:

-

To the generated ylide at low temperature (typically 0 °C to -78 °C), add a solution of N-Boc-2-piperidinecarboxaldehyde.

-

Allow the reaction to proceed to completion, then quench and perform an aqueous workup as described for the HWE reaction.

-

A significant byproduct of the Wittig reaction is triphenylphosphine oxide, which can often be removed through crystallization or chromatography.

-

Route 2: Asymmetric Synthesis via Catalytic Dynamic Resolution

For applications requiring high enantiopurity, asymmetric synthesis is the preferred approach. A notable method involves the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine.[11][12][13] This technique allows for the synthesis of highly enantiomerically enriched 2-vinylpiperidines.

Caption: Asymmetric synthesis of N-Boc-2-vinylpiperidine via catalytic dynamic resolution.

This advanced methodology relies on the in-situ generation of a racemic mixture of N-Boc-2-lithiopiperidine, which then undergoes a dynamic resolution in the presence of a chiral ligand. The subsequent reaction with a vinylating agent preferentially yields one enantiomer of the desired product.

Route 3: N-Boc Protection of 2-Vinylpiperidine

If 2-vinylpiperidine is commercially available or synthesized via other means, a straightforward N-Boc protection is the final step.[2] This is a robust and high-yielding reaction.

Experimental Protocol: N-Boc Protection

-

Dissolve 2-vinylpiperidine in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

-

Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1 to 1.5 equivalents).

-

If starting from the free base, the reaction can proceed without an additional base. If starting from a salt, a base such as triethylamine or sodium bicarbonate is required to neutralize the acid.[2]

-

Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

-

Upon completion, perform an aqueous workup. If DCM is used as the solvent, wash the organic layer with water and brine. If a mixed solvent system is used, remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-2-vinylpiperidine.

-

The product is often pure enough for subsequent use, but can be further purified by flash chromatography if necessary.

Characterization of N-Boc-2-vinylpiperidine: A Spectroscopic and Analytical Workflow

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized N-Boc-2-vinylpiperidine. A combination of spectroscopic and analytical techniques is employed for this purpose.

Caption: A comprehensive workflow for the characterization of N-Boc-2-vinylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of N-Boc-2-vinylpiperidine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will exhibit characteristic signals for the Boc group, the vinyl group, and the piperidine ring protons. Due to the conformational rigidity imparted by the Boc group, some signals of the piperidine ring may appear as broad peaks at room temperature.[14][15]

| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Boc (-C(CH₃)₃) | ~1.4 - 1.5 | singlet | 9H |

| Vinyl (=CH₂) | ~5.0 - 5.3 | multiplet | 2H |

| Vinyl (-CH=) | ~5.7 - 6.0 | multiplet | 1H |

| Piperidine (ring protons) | ~1.2 - 4.0 | multiplets | 9H |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Type | Typical Chemical Shift (δ) in ppm |

| Boc (-C (CH₃)₃) | ~28.5 |

| Boc (-C (CH₃)₃) | ~80.0 |

| Boc (-C =O) | ~155.0 |

| Vinyl (=C H₂) | ~115.0 |

| Vinyl (-C H=) | ~140.0 |

| Piperidine (ring carbons) | ~20 - 60 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For N-Boc-2-vinylpiperidine (C₁₂H₂₁NO₂), the expected molecular weight is approximately 211.30 g/mol . Techniques such as Electrospray Ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 212.31.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

| Functional Group | Typical Wavenumber (cm⁻¹) |

| C=O (Boc carbamate) | ~1690 |

| C=C (vinyl) | ~1640 |

| C-H (sp² vinyl) | ~3080 |

| C-H (sp³) | ~2850 - 2980 |

Chiral High-Performance Liquid Chromatography (HPLC)

For asymmetrically synthesized N-Boc-2-vinylpiperidine, chiral HPLC is essential to determine the enantiomeric excess (ee). This technique separates the two enantiomers, and the ratio of their peak areas gives the ee.

Conclusion

This technical guide has provided a detailed overview of the primary synthetic routes and comprehensive characterization techniques for N-Boc-2-vinylpiperidine. The choice of synthesis will be dictated by the specific requirements of the research, particularly concerning stereochemistry. A thorough understanding of the analytical data is crucial for ensuring the quality and identity of this versatile building block, thereby enabling its successful application in the development of novel therapeutics and other advanced materials.

References

- Application Notes and Protocols: 3-Vinylpiperidine as a Versatile Precursor for Alkaloid Synthesis. Benchchem.

- side reactions observed during the synthesis of 3-Vinylpiperidine. Benchchem.

- A Study of Intermolecular and Intramolecular Horner-Wadsworth-Emmons Olefination of Substituted5-(Diethoxyphosphoryl)-N-acylpiperidin-4-ones. NC State Repository.

- N-BOC-4-(2-ETHOXYCARBONYL-VINYL)-PIPERIDINE synthesis. chemicalbook.

- Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. ResearchGate.

- Horner–Wadsworth–Emmons reaction. Wikipedia.

- N-Boc-(2-Ethoxycarbonyl-vinyl)-piperidine), CAS 198895-61-3. Santa Cruz Biotechnology.

- Horner-Wadsworth-Emmons Reaction. NROChemistry.

- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- N-Boc-piperidine 98 75844-69-8. Sigma-Aldrich.

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH.

- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.

- The WITTIG REACTION With CHEMILUMINESCENCE!.

- Horner-Wadsworth-Emmons Reaction. YouTube.

- Stability of Wittig ylides in presence of piperidine. Reaction conditions. ResearchGate.

- N-Boc-(2-Ethoxycarbonyl-vinyl)-piperidine). LabSolutions.

- Spectroscopic Data for the Characterization of N-Boc-Piperazine Derivatives: A Comparative Guide. Benchchem.

- Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines. PubMed.

- Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate.

- Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. ResearchGate.

- Application Note – N-Boc protection. Sigma-Aldrich.

- 2-Vinylpyridine. Wikipedia.

- Synthesis method of N-Boc piperazine. Google Patents.

- Synthesis method for N-Boc-3-piperidone. Google Patents.

- Dynamic resolution of N-Boc-2-lithiopiperidine. Chemical Communications (RSC Publishing).

- Crystallization method of Boc-amino acid. Google Patents.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.

- Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. PubMed.

- 2-Vinylpyridine. PubChem - NIH.

- Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine. Google Patents.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- A convenient synthesis of chiral vinyl aziridines via aza-Barbier–Darzen type reaction. ResearchGate.

- Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer.. ResearchGate.

- (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.

- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications (RSC Publishing).

- 2-Vinylpyridine - Optional[13C NMR] - Spectrum. SpectraBase.

- 2-Vinylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

Sources

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. A Study of Intermolecular and Intramolecular Horner-Wadsworth-Emmons Olefination of Substituted5-(Diethoxyphosphoryl)-N-acylpiperidin-4-ones [repository.lib.ncsu.edu]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. researchgate.net [researchgate.net]

- 12. Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines [pubmed.ncbi.nlm.nih.gov]

- 13. Dynamic resolution of N-Boc-2-lithiopiperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability, Storage, and Handling of tert-butyl 2-vinylpiperidine-1-carboxylate

Introduction

Tert-butyl 2-vinylpiperidine-1-carboxylate (CAS No. 176324-61-1) is a valuable heterocyclic building block in modern organic synthesis.[1] Its unique structure, featuring a piperidine core, an acid-labile tert-butyloxycarbonyl (Boc) protecting group, and a reactive vinyl moiety, makes it a key intermediate in the development of complex pharmaceutical agents and agrochemicals.[2][3][4] The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs, highlighting the importance of its derivatives in medicinal chemistry.

The successful application of this reagent, however, is critically dependent on maintaining its chemical integrity from storage through to reaction. Its bifunctional nature presents specific stability challenges that, if unaddressed, can lead to failed syntheses, impure products, and inconsistent results. This guide provides an in-depth analysis of the compound's stability profile, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling.

Caption: Conceptual pathway for vinyl group polymerization.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is mandatory. The following protocols are based on a synthesis of supplier data sheets and established principles of chemical stability.

Optimal Storage Conditions

Adherence to strict storage conditions is the primary defense against degradation. The recommendations below are summarized for clarity.

| Parameter | Recommendation | Rationale | Citations |

| Temperature | Store in a freezer at or below -20°C. | Minimizes the rate of all chemical degradation pathways, including potential polymerization and slow hydrolysis. | |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric oxygen (risk of oxidation) and moisture (risk of hydrolysis and acid formation with CO₂). | |

| Light Exposure | Store in an amber or opaque vial, protected from light. | Prevents photolytic degradation and light-initiated radical polymerization. | |

| Container | Keep the container tightly sealed at all times. | Prevents ingress of air and moisture and protects the inert atmosphere. |

Incompatible Materials

To prevent acute decomposition, the compound must be stored away from and not mixed with the following:

-

Strong Acids: Will cause immediate deprotection of the Boc group. *[5][6] Strong Oxidizing Agents: May react with the vinyl group or piperidine ring. *[5][6] Strong Bases and Peroxides: Can potentially initiate unwanted side reactions. *[6] Heat and Ignition Sources: The compound is flammable and heat can accelerate degradation.

[6][7]#### 4.3 Safe Handling Procedures

When working with the compound, researchers should observe the following precautions:

-

Ventilation: Always handle the material in a well-ventilated area or inside a chemical fume hood. *[8][6] Inert Atmosphere Transfer: When aliquoting the material, do so under a stream of inert gas to prevent prolonged exposure to air.

-

Static Discharge: Use grounding and bonding procedures for containers and receiving equipment to prevent static discharges, which can be an ignition source. *[6][7] Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection to prevent skin and eye contact.

[6][9]#### 4.4 Solution Preparation and Storage

Solutions of this compound are significantly less stable than the neat material.

-

Prepare Fresh: It is strongly recommended to prepare solutions fresh for each experiment. *[5] Short-Term Storage: If a stock solution must be stored, it should be kept in an airtight container at low temperatures (-20°C or -80°C) and used as quickly as possible. The stability of the solution over the intended storage time should be validated.

[5]### 5.0 Experimental Workflow: Stability Assessment

To ensure the integrity of a specific batch of material, particularly if it is old or has been stored under suboptimal conditions, a forced degradation study is a trustworthy method of assessment. This protocol provides a self-validating system to identify potential stability issues.

Caption: Experimental workflow for a forced degradation study.

Objective

To evaluate the stability of this compound under various stress conditions and identify its primary degradation products.

Materials and Methods

-

Reagents: this compound, HPLC-grade acetonitrile, 0.1 M Hydrochloric Acid, 0.1 M Sodium Hydroxide, 3% Hydrogen Peroxide.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification.

Forced Degradation Study Protocol

-

Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in acetonitrile.

-

Control Sample: Dilute the stock solution with an equal volume of acetonitrile. Store this sample protected from light at -20°C. This is your T=0 and unstressed control.

-

Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. 4[5]. Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. 5[5]. Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. 6[5]. Thermal Degradation: Dilute an aliquot of the stock solution with an equal volume of acetonitrile. Heat at 60°C for 24 hours. 7[5]. Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) for 24 hours. 8[5]. Analysis: After the incubation period, neutralize the acidic and basic samples as needed, then analyze all samples (including the control) by HPLC or LC-MS.

Data Analysis

-

Purity Assessment: Compare the peak area of the parent compound in the stressed samples to that of the unstressed control.

-

Degradation Calculation: Calculate the percentage of degradation for each stress condition.

-

Impurity Profile: Identify and, if possible, quantify any significant new peaks that appear in the chromatograms of the stressed samples. The primary expected degradant under acidic conditions would be 2-vinylpiperidine.

Summary of Key Recommendations

-

Always Store Cold and Dark: Freezer storage (-20°C) in an opaque container is non-negotiable for long-term stability. *[8][10] Use Inert Atmosphere: To prevent oxidative and moisture-driven degradation, store and handle the compound under an inert atmosphere like argon or nitrogen. *[10] Avoid Acids: The N-Boc group is highly sensitive to acid. Ensure all reagents, solvents, and glassware are free from acidic contaminants. *[5] Prepare Solutions Fresh: Due to reduced stability in solution, prepare only the required amount of solution immediately before use. *[5] Verify Purity: For critical applications or when using older batches, perform a purity check (e.g., by HPLC) against a retained, properly stored standard.

References

- Vertex AI Search. (2012-03-23).

- ChemicalBook.

- LookChem. Cas 146667-87-0, 3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester.

- PubChem.

- TCI Chemicals.

- Cole-Parmer.

- Sigma-Aldrich.

- BenchChem. ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.

- Thermo Fisher Scientific. (2012-03-23).

- ChemScene.

- Sigma-Aldrich.

- ChemicalBook.

- ResearchGate. (2024-07-13).

- PMC PubMed Central.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- MDPI. (2023-02-02).

- Sigma-Aldrich.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Cas 146667-87-0,3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | lookchem [lookchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 176324-61-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Key chemical properties of N-Boc protected piperidines

An In-Depth Technical Guide to the Key Chemical Properties of N-Boc Protected Piperidines

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its utility is profoundly enhanced by the strategic use of protecting groups, among which the tert-butoxycarbonyl (Boc) group is preeminent. N-Boc protected piperidines offer a unique combination of stability, predictable reactivity, and controlled deprotection, making them indispensable building blocks in drug discovery and development.[2] This guide provides a comprehensive exploration of the core chemical properties of N-Boc piperidines, synthesizing technical data with field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, conformational dynamics, reactivity, and deprotection strategies, explaining the causality behind experimental choices to empower rational molecular design and synthesis.

Introduction: The Strategic Importance of the N-Boc Piperidine Scaffold

The journey from a hit compound to a clinical candidate is a complex, multi-step process. N-Boc protected piperidines simplify these early stages by providing a stable, yet versatile, chemical chassis.[3] The Boc group effectively masks the nucleophilicity and basicity of the piperidine nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions on the heterocyclic ring.[4] This orthogonality is fundamental to the successful execution of complex synthetic routes required for advanced drug candidates.[3] Derivatives such as N-Boc-4-hydroxypiperidine and N-Boc-piperidine-4-carboxylic acid serve as key intermediates, enabling chemists to construct intricate molecular architectures with a high degree of control.[2][3]

Physicochemical and Spectroscopic Profile

The physical properties of the parent N-Boc piperidine (tert-butyl piperidine-1-carboxylate) are foundational to its handling and use in synthesis.

Table 1: Physicochemical Properties of N-Boc-Piperidine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₉NO₂ | [5] |

| Molecular Weight | 185.26 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.964 g/mL at 25 °C | |

| Refractive Index | n20/D 1.454 |

| Flash Point | 86 °C (186.8 °F) - closed cup | |

Spectroscopic analysis is essential for confirming the successful protection of the piperidine nitrogen. The presence of the Boc group imparts characteristic signals in NMR and IR spectroscopy.

Table 2: Key Spectroscopic Signatures for N-Boc Piperidine

| Spectroscopy | Key Feature | Typical Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | tert-butyl protons (singlet) | ~1.46 ppm (9H, s)[6] |

| Piperidine ring protons | Multiplets between ~2.40-3.50 ppm[6] | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~154 ppm |

| Quaternary carbon of tert-butyl group | ~79 ppm | |

| tert-butyl methyl carbons | ~28 ppm |

| FTIR | Carbonyl stretch (C=O) | ~1690-1700 cm⁻¹ |

Synthesis: The Boc Protection of Piperidines

The most common and efficient method for the N-Boc protection of piperidines involves the reaction of the parent piperidine with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O or Boc anhydride.

Causality of Reagent Choice:

-

(Boc)₂O: This reagent is highly effective and its byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying purification.

-

Base (e.g., NaHCO₃/Na₂CO₃, Et₃N, DMAP): A base is used to neutralize the acidic proton on the piperidine nitrogen, facilitating its nucleophilic attack on the Boc anhydride. For piperidine hydrochlorides, two equivalents of base are required.

Experimental Protocol: N-Boc Protection of 4-Piperidinecarboxylic Acid

This protocol is adapted from established methodologies for the protection of piperidine derivatives.[7]

Materials:

-

4-Piperidinecarboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium carbonate (Na₂CO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl ether

-

Ethyl acetate

-

3 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, dissolve 4-piperidinecarboxylic acid in a 200 mL buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.[7]

-

While stirring, add di-tert-butyl dicarbonate dropwise via a dropping funnel.[7]

-

Remove the ice bath and allow the reaction to stir at 30°C for 22 hours.[7]

-

Extract the reaction mixture with ethyl ether (2 x 100 mL) to remove any unreacted (Boc)₂O.[7]

-

Carefully adjust the pH of the aqueous phase to 2-3 using a 3 M HCl solution. This protonates the carboxylic acid, making it soluble in the organic phase.

-

Extract the acidified aqueous layer with ethyl acetate (4 x 100 mL).[7]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[7]

-